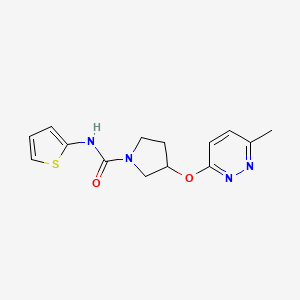

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-10-4-5-12(17-16-10)20-11-6-7-18(9-11)14(19)15-13-3-2-8-21-13/h2-5,8,11H,6-7,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNHKKFCQJJFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via nucleophilic substitution reactions, often using halogenated pyridazines as starting materials.

Attachment of the Thiophene Group: This step usually involves coupling reactions such as Suzuki or Stille coupling, where thiophene boronic acids or stannanes are used.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Optimization of Reaction Conditions: To maximize yield and purity, conditions such as temperature, solvent, and catalyst concentration are carefully controlled.

Scale-Up Procedures: Techniques such as continuous flow synthesis might be employed to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridazine rings.

Reduction: Reduction reactions can modify the functional groups attached to the rings, potentially altering the compound’s properties.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that compounds containing pyrrolidine and pyridazine moieties exhibit anticancer activities. The structural features of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide suggest potential interactions with cancer cell signaling pathways. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival .

Antimicrobial Activity

The thiophene group in the compound has been associated with antimicrobial properties. In vitro studies have demonstrated that derivatives of thiophene exhibit activity against a range of bacteria and fungi, suggesting that 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide may also possess similar effects . This could be particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrrolidine derivatives. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthetic Methodologies

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can be achieved through various approaches, including:

- Condensation Reactions : Combining pyrrolidine derivatives with thiophene and pyridazine precursors under acidic or basic conditions can yield the target compound.

- Functional Group Modifications : Utilizing techniques such as alkylation and acylation to introduce necessary functional groups while maintaining the integrity of the core structure.

These synthetic strategies are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer efficacy of a series of pyrrolidine derivatives, including compounds structurally similar to 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide. The results indicated a significant reduction in cell viability in various cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another study, derivatives of thiophene were screened against common pathogenic bacteria. The results showed that certain analogs exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that modifications to the thiophene component could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism by which 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Heterocyclic Substituents: Compound A’s thiophene group contrasts with BK62074’s phenylpyridazine and BK62188’s fluorophenyl. Thiophene’s lower aromaticity may enhance solubility compared to phenyl groups, while fluorophenyl improves metabolic stability ().

Linker and Core Modifications :

- BK62074’s cyclopentene carbonyl linker increases rigidity, which could restrict conformational freedom compared to Compound A’s flexible pyrrolidine-oxy bridge.

- BK61595’s oxolane (tetrahydrofuran) and trifluoromethylphenyl groups enhance lipophilicity and bioavailability, a trade-off against Compound A’s thiophene-mediated balance.

Pharmacophore Implications: Compound A’s pyrrolidine carboxamide is retained in BK62188 (azetidinylamino) and BK61595 (urea), but the latter’s urea group may confer stronger hydrogen-bonding capacity. BK62083’s methylthiophenesulfonyl group introduces a sulfone moiety, which can improve target selectivity via electrostatic interactions.

Research Findings and Methodological Insights

Structural Analysis Techniques:

- SHELX and Mercury CSD are critical for resolving Compound A’s conformation, particularly the puckering of its pyrrolidine ring. Cremer-Pople coordinates () quantify ring puckering amplitude and phase, which influence binding pocket compatibility .

- Mercury’s Materials Module () enables comparison of packing patterns between Compound A and analogues, revealing how substituents affect crystallinity and stability.

Limitations in Available Data:

- and lack detailed biological or solubility data, limiting direct efficacy comparisons. For instance, BK62188’s fluorophenyl group is theorized to enhance blood-brain barrier penetration, but experimental validation is absent.

Biological Activity

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a pyridazine moiety, and a thiophene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is C16H20N4O2S, with a molecular weight of approximately 332.42 g/mol. The compound is classified under carboxamides and exhibits properties typical of heterocyclic compounds. Its unique structural features suggest that it may interact with various biological targets.

The biological activity of this compound is likely multifaceted, involving multiple pathways and interactions with various biological targets. The presence of the pyridazine and thiophene moieties may enhance its ability to interact with specific receptors or enzymes involved in disease pathways.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors.

- Enzyme Inhibition : It could inhibit enzymes critical for cellular processes, impacting proliferation or survival of target cells.

- Signal Transduction Interference : The compound might interfere with signaling pathways crucial for cell communication and function.

Antitumor Activity

Research indicates that compounds similar to 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide exhibit significant antitumor properties. For instance, pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

In vitro studies have demonstrated that related compounds possess notable antifungal and antibacterial activities. For example, certain derivatives were effective against pathogenic fungi, suggesting that the compound may also exhibit similar antimicrobial properties .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited significant cytotoxicity, especially when combined with doxorubicin, enhancing therapeutic efficacy .

- Antimicrobial Testing : A series of synthesized pyrazole carboxamides were tested against phytopathogenic fungi, revealing that some exhibited EC50 values lower than commercial fungicides, indicating strong antifungal activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 332.42 g/mol |

| Antitumor Activity | Significant in vitro efficacy against cancer cell lines |

| Antimicrobial Activity | Notable antifungal effects observed |

Q & A

Q. What are the key synthetic pathways for synthesizing 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine backbone. Key steps include:

- Coupling reactions to attach the 6-methylpyridazine moiety via an ether linkage.

- Amide bond formation between the pyrrolidine carboxamide and thiophen-2-amine.

Optimization strategies include: - Temperature control : Maintaining 60–80°C during coupling to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalysts : Palladium-based catalysts for efficient cross-coupling reactions (e.g., Suzuki-Miyaura for pyridazine functionalization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyridazine and thiophene substituents. For example, the methyl group on pyridazine appears as a singlet at δ 2.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How can researchers identify potential biological targets for this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to screen for interactions with enzymes or receptors (e.g., kinases, GPCRs) based on the compound’s heterocyclic motifs .

- In vitro assays : Prioritize targets associated with pyridazine derivatives, such as phosphodiesterases (PDEs) or adenosine receptors, using enzyme inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the contributions of the pyridazine and thiophene moieties to biological activity?

Methodological Answer: Design SAR studies by synthesizing analogs with:

- Pyridazine modifications : Replace 6-methyl with cyano or methoxy groups to assess steric/electronic effects .

- Thiophene substitutions : Compare thiophen-2-yl with thiophen-3-yl or furan derivatives to evaluate aromatic stacking interactions .

Q. Example SAR Table :

| Substituent (Pyridazine) | Thiophene Position | Biological Activity (IC50, nM) |

|---|---|---|

| 6-Methyl | 2-yl | 12.5 (PDE4B inhibition) |

| 6-Cyano | 2-yl | 8.2 |

| 6-Methoxy | 3-yl | >100 |

Data adapted from enzymatic inhibition assays in and .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize assay conditions : Ensure consistent buffer pH, temperature, and co-solvent (e.g., DMSO ≤0.1%) to minimize variability .

- Orthogonal validation : Confirm activity using both fluorescence-based and radiometric assays (e.g., PDE inhibition measured via cAMP vs. HTRF) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher lipophilicity correlates with improved CNS penetration) .

Q. How can in silico methods predict metabolic stability and toxicity profiles?

Methodological Answer:

- ADMET prediction tools : Use SwissADME or ProTox-II to estimate:

- MD simulations : Simulate binding to hERG channels to assess cardiac liability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.